molecular formula C9H11BO3 B3038061 trans-2-(4-Methoxyphenyl)vinylboronic acid CAS No. 72316-18-8

trans-2-(4-Methoxyphenyl)vinylboronic acid

Cat. No.: B3038061
CAS No.: 72316-18-8
M. Wt: 177.99 g/mol
InChI Key: LGSBCAPDUJYMOQ-VOTSOKGWSA-N
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Description

Overview of Vinylboronic Acids in Modern Organic Synthesis

Vinylboronic acids (VBAs) are a subclass of boronic acids characterized by a carbon-carbon double bond directly attached to the boronic acid functional group (-B(OH)₂). These compounds are recognized for their unique electronic properties, stability, hydrophilicity, and low toxicity, making them highly suitable for a range of chemical applications. nih.gov They are synthetically accessible and serve as important intermediates in numerous organic transformations. nih.govnih.gov

Boronic acids are cornerstone reagents in modern organic chemistry, primarily celebrated for their role in carbon-carbon bond formation. wikipedia.org They are most famously used as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating bonds between sp²-hybridized carbon atoms. ontosight.ai This reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and high yields. The versatility of boronic acids extends to other significant transformations, including the Chan-Lam coupling for forming carbon-heteroatom bonds and the Liebeskind-Srogl cross-coupling reaction. wikipedia.orgscbt.com Their stability, ease of handling, and generally low toxicity make them preferable to many other organometallic reagents. researchgate.net

Vinylboronic acids possess distinct features that set them apart from their aryl or alkyl counterparts. The presence of the vinyl group allows them to participate in a wider array of reactions beyond standard cross-coupling. For instance, they can act as dienophiles in Diels-Alder reactions and as Michael acceptors in conjugate additions. sigmaaldrich.comscientificlabs.co.uk The vacant p-orbital of the boron atom influences the electronic properties of the adjacent double bond, affecting its reactivity. nih.gov Furthermore, the stereochemistry of the double bond (cis or trans) can be controlled during synthesis and is often retained in subsequent reactions, providing a pathway to stereochemically defined products. Their water solubility and stability in aqueous media also make them attractive for applications in chemical biology and bioorthogonal chemistry. nih.govnih.gov

Nomenclature and Structural Characteristics of trans-2-(4-Methoxyphenyl)vinylboronic Acid

This compound, with the chemical formula C₉H₁₁BO₃ and CAS number 72316-18-8, is a white to off-white crystalline solid. scbt.comsigmaaldrich.com Its structure consists of a boronic acid group and a 4-methoxyphenyl (B3050149) group attached to the two carbons of a vinyl moiety, arranged in a trans configuration. ontosight.ai

The compound is known by several names in chemical literature and commercial catalogs. These synonyms are often based on IUPAC nomenclature rules or are common names derived from its structure.

Synonym Type Name
IUPAC Name [(E)-2-(4-methoxyphenyl)ethenyl]boronic acid
Common Name (E)-(4-Methoxystyryl)boronic acid
Alternative Name trans-2-(4-Methoxyphenyl)ethenylboronic acid
Alternative Name (E)-2-(4-methoxyphenyl)vinylboronic acid

Data sourced from multiple chemical suppliers and databases. ontosight.ai

The prefix "trans" in the name specifies the stereochemistry of the substituents around the carbon-carbon double bond. In this molecule, the boronic acid group and the 4-methoxyphenyl group are on opposite sides of the double bond. ontosight.ai This arrangement is more formally designated as the (E) configuration, from the German entgegen, meaning "opposite". ontosight.ai

This specific spatial arrangement is significant for several reasons:

Thermodynamic Stability : The trans isomer is generally more thermodynamically stable than the corresponding cis (or Z) isomer due to reduced steric hindrance between the bulky substituents.

Reaction Stereospecificity : Many reactions involving vinylboronic acids, particularly palladium-catalyzed cross-coupling reactions, are stereospecific. This means the trans configuration of the starting material is directly transferred to the final product, allowing for precise control over the geometry of the newly formed molecule.

Reactivity : The defined geometry of the trans isomer influences how the molecule can approach and interact with other reactants and catalysts in the transition state, which can affect reaction rates and outcomes.

The 4-methoxyphenyl group plays a crucial role in modulating the electronic properties and reactivity of the entire molecule. The methoxy (B1213986) group (-OCH₃) is a powerful electron-donating group due to its ability to donate a lone pair of electrons into the aromatic ring through resonance.

This electronic influence has several important consequences:

Increased Nucleophilicity : The electron-donating nature of the methoxy group increases the electron density of the entire π-system, including the vinyl double bond. This enhances the nucleophilicity of the vinyl group, making it more reactive in processes like the transmetalation step of the Suzuki-Miyaura coupling.

Stabilization of Intermediates : The electron-rich aromatic ring can help stabilize cationic intermediates or transition states that may form during certain reactions.

Modification of Lewis Acidity : The electron donation to the vinyl group slightly modulates the Lewis acidity of the boron center, which can influence its interactions with bases and its rate of participation in catalytic cycles. nih.gov

This combination of a stereochemically defined vinyl group and an electronically-tuned aromatic ring makes this compound a highly effective and predictable reagent in advanced organic synthesis. ontosight.ai It is frequently used as a reactant in enantioselective conjugate additions, Liebeskind-Srogl cross-coupling, and Petasis asymmetric dihydroxylation reactions. sigmaaldrich.comscientificlabs.co.uk

Research Trajectory and Historical Context of Arylvinylboronic Acids

The journey of arylvinylboronic acids from chemical curiosities to indispensable tools in modern synthesis is rooted in the broader history of boronic acid chemistry.

The field of boronic acid chemistry began in 1860 when Edward Frankland reported the first preparation and isolation of a boronic acid. wiley-vch.dewikipedia.org He synthesized ethylboronic acid through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080) to form triethylborane, which was then oxidized in the air. wikipedia.org For many years following this discovery, boronic acids were regarded as peculiar and were a relatively neglected class of compounds. wiley-vch.de These early organoboranes are derivatives of boric acid where one hydroxyl group is replaced by an alkyl or aryl group, giving them the general formula R-B(OH)₂. wikipedia.org Boronic acids are typically stable, crystalline solids with high melting points and are known to act as mild Lewis acids due to the electron-deficient boron atom. wikipedia.orgresearchgate.net

The status of boronic acids, including the arylvinyl subclass, transformed dramatically in the latter half of the 20th century. A pivotal moment was the development of the Suzuki-Miyaura cross-coupling reaction, first reported in 1979. nih.gov This palladium-catalyzed reaction, which forms carbon-carbon bonds between an organoboron compound and an organic halide, proved to be exceptionally versatile and robust. nih.gov The stability, low toxicity, and moderate reactivity of boronic acids made them ideal coupling partners. nih.gov This discovery significantly increased research focus on boronic acids, elevating them to a prime class of synthetic intermediates for creating complex organic molecules, including styryl derivatives. ontosight.aiwiley-vch.denih.gov The approval of the boronic acid-containing drug Bortezomib for cancer therapy further solidified their importance in medicinal chemistry. wiley-vch.dewikipedia.orgnih.gov

Scope and Research Significance of this compound

This compound is a prominent example of an arylvinylboronic acid that serves as a versatile building block in advanced chemical research. ontosight.ai Its significance stems from its utility in constructing complex molecular architectures through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. ontosight.ai

The compound's applications span several key research areas:

Pharmaceutical Research : It is employed as a precursor for synthesizing complex molecules with potential biological activities, including anticancer, antibacterial, and antiviral properties. ontosight.ai

Material Science : The boronic acid group can reversibly form boronate esters with diols, a property exploited in the development of responsive materials and sensors for saccharides. ontosight.aixmu.edu.cn

Organic Synthesis : It is a crucial reactant in a multitude of named reactions beyond the Suzuki coupling. ontosight.ai

Detailed research findings show its participation in a range of specific and advanced synthetic methodologies:

Reaction TypeApplication
Liebeskind-Srogl Cross-Coupling Used in reactions involving thioesters to form carbon-carbon bonds. sigmaaldrich.comscbt.com
Enantioselective Conjugate Additions Reacts with indole-appended enones in asymmetric synthesis. sigmaaldrich.com
Petasis Asymmetric Dihydroxylation Employed in the synthesis of (dihydroxy)homotyrosines. sigmaaldrich.com
Copper-Catalyzed Trifluoromethylation Undergoes trifluoromethylation reactions catalyzed by copper. sigmaaldrich.com
Asymmetric Michael Addition Participates in reactions with hydroxycinnamaldehydes. sigmaaldrich.com
Cobalt-Catalyzed Coupling Used for the synthesis of phenylbutenylheteroarenes. sigmaaldrich.com

The presence of the electron-donating methoxy group on the phenyl ring influences the electronic properties and reactivity of the molecule, making it a valuable and specific tool for synthetic chemists. ontosight.ai Its stability and well-documented reactivity profile ensure its continued importance as an intermediate in the synthesis of diverse and complex target molecules. ontosight.ai

Properties

IUPAC Name

[(E)-2-(4-methoxyphenyl)ethenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7,11-12H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSBCAPDUJYMOQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249261
Record name [trans-2-(4-Methoxyphenyl)ethenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72316-18-8
Record name [trans-2-(4-Methoxyphenyl)ethenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72316-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [trans-2-(4-Methoxyphenyl)ethenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Trans 2 4 Methoxyphenyl Vinylboronic Acid and Its Derivatives

Established Synthetic Routes to trans-2-(4-Methoxyphenyl)vinylboronic Acid

The preparation of this compound can be approached through direct acquisition from commercial sources or via established synthetic protocols for vinylboronic acids.

For many research applications, the most direct strategy for obtaining this compound is through commercial procurement. Several chemical suppliers list this compound, often specifying its purity and isomeric form. This approach guarantees a well-characterized starting material, saving significant time and resources that would otherwise be dedicated to multi-step synthesis and purification. The compound is typically available in research-grade quantities. fishersci.comalkalisci.comsigmaaldrich.com

Commercial Availability of this compound
PropertyDetailsReference
CAS Number72316-18-8 sigmaaldrich.comscbt.com
Molecular FormulaC₉H₁₁BO₃ scbt.com
Molecular Weight177.99 g/mol sigmaaldrich.comscbt.com
Synonyms[(E)-2-(4-Methoxyphenyl)ethenyl]boronic acid sigmaaldrich.comscbt.com
Typical Purity≥95% fishersci.comsigmaaldrich.com
Melting Point140-144 °C sigmaaldrich.comsigmaaldrich.com

Vinylboronic acids are a class of organoboron compounds that have seen extensive development in their synthetic accessibility. organic-chemistry.org The methods for their preparation can be broadly categorized into classical and modern approaches, many of which are applicable to the synthesis of this compound.

Classical Approaches:

Hydroboration of Alkynes: This is one of the most fundamental methods for preparing vinylboronic acids. The reaction involves the addition of a borane (B79455) reagent (e.g., catecholborane or pinacolborane) across the triple bond of an alkyne. For the target compound, this would involve the hydroboration of 4-ethynylanisole. The choice of catalyst and conditions is crucial for controlling the regioselectivity (addition of boron to the terminal carbon) and stereoselectivity (typically syn-addition, leading to the trans-vinylboronic acid). organic-chemistry.org

Modern Approaches:

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This powerful method involves the reaction of a vinyl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. organic-chemistry.orgsigmaaldrich.com To synthesize the target molecule's pinacol (B44631) ester precursor, one could use trans-1-(4-methoxyphenyl)-2-bromoethene as the starting material. The mild reaction conditions allow for excellent functional group tolerance. sigmaaldrich.com

Metal-Catalyzed Borylation of Alkenes (Boryl-Heck Reaction): Certain palladium or copper-catalyzed reactions can directly install a boryl group onto an alkene. organic-chemistry.org For instance, a boryl-Heck reaction of 4-methoxystyrene (B147599) could potentially yield the desired vinylboronate ester, often with high trans selectivity. organic-chemistry.org

Comparison of Synthetic Routes to Vinylboronic Acids
MethodStarting Material ExampleKey FeaturesReference
HydroborationTerminal Alkyne (e.g., 4-ethynylanisole)Atom-economical; stereoselectivity often depends on catalyst (e.g., iron complexes for E-isomers). organic-chemistry.org
Miyaura BorylationVinyl Halide/TriflateExcellent functional group tolerance; requires a pre-functionalized starting material. organic-chemistry.orgsigmaaldrich.com
Boron-Wittig ReactionAldehyde (e.g., 4-methoxybenzaldehyde)Highly stereoselective for trans-isomers; builds the vinyl group from a carbonyl. nih.gov

Advanced Synthetic Strategies for Analogues and Precursors

The development of advanced synthetic methods has enabled the precise and stereocontrolled synthesis of complex vinylboronic acids and their precursors, facilitating access to a wide range of structural analogues.

Achieving high stereoselectivity is critical in the synthesis of compounds like this compound. Several modern techniques are designed to furnish vinylboronates with specific and high-purity stereochemistry.

Boron-Wittig Reaction: This reaction provides a highly stereoselective route to trans-vinyl boronate esters. It involves the reaction of a 1,1-bis(pinacolboronate) with an aldehyde in the presence of a strong base. nih.gov For the synthesis of the target compound's precursor, reacting bis(pinacolato)boryl methane (B114726) with 4-methoxybenzaldehyde (B44291) would yield the desired trans-vinyl boronate ester with excellent stereoselectivity. nih.gov This method is particularly valuable as it directly converts a readily available aldehyde into the target vinylboronate structure. nih.gov

Catalyst-Controlled Hydroboration: While classical hydroboration can provide trans products, modern catalyst systems offer enhanced control. For example, specific ruthenium, iron, or rhodium catalysts can direct the hydroboration of terminal alkynes to yield either Z- or E-vinylboronates with high selectivity, depending on the chosen catalytic system. organic-chemistry.org

The synthetic methodologies described are not limited to this compound but are broadly applicable to a diverse family of related arylvinylboronic acids. By simply varying the starting materials, a wide range of analogues can be synthesized.

Varying the Aryl Group: Using substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 3,4-dimethoxybenzaldehyde) in the Boron-Wittig reaction allows for the synthesis of arylvinylboronic acids with different electronic and steric properties on the aromatic ring. nih.gov Similarly, substituted phenylacetylenes can be used in hydroboration reactions to achieve the same goal.

Varying the Vinyl Substituents: To create trisubstituted vinylboronates, one can start with internal alkynes in hydroboration reactions, although this can sometimes lead to issues with regioselectivity. nih.gov Alternatively, the Boron-Wittig reaction can be adapted by using substituted geminal bis(boronates) to produce trisubstituted vinyl boronates with moderate to high diastereoselectivity. nih.gov

The boronic acid group is not merely a synthetic endpoint; it is a highly versatile functional handle for further transformations. researchgate.net The vinylboronic acid moiety in this compound can be readily derivatized to create more complex molecules. nih.gov

Esterification: Boronic acids readily and reversibly form boronate esters with diols, such as pinacol or MIDA (N-methyliminodiacetic acid). sigmaaldrich.com These esters often exhibit enhanced stability, are easier to purify via chromatography, and are frequently the preferred form for cross-coupling reactions. sigmaaldrich.com

Cross-Coupling Reactions: The primary utility of vinylboronic acids is as coupling partners in palladium-catalyzed reactions. This compound is a known reactant in several such transformations:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl halides to form new carbon-carbon bonds, yielding substituted stilbenes or dienes. nih.govresearchgate.net

Liebeskind-Srogl Cross-Coupling: A specific application noted for this compound, this reaction couples thioesters with boronic acids under neutral conditions using a copper co-catalyst. sigmaaldrich.comscbt.com

Chan-Lam Coupling: Reaction with amines or phenols to form C-N or C-O bonds. nih.gov

Bioorthogonal Reactions: Vinylboronic acids have been employed as stable and accessible reactants in bioorthogonal chemistry, specifically in inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazines for applications in chemical biology. nih.gov

Green Chemistry and Sustainable Synthetic Approaches for this compound

The pursuit of sustainable synthetic routes to this compound is centered on minimizing environmental impact while maximizing efficiency. This involves a holistic assessment of chemical processes, from the choice of starting materials to the energy consumed and the waste generated.

Atom Economy and Waste Reduction in Synthesis

A fundamental principle of green chemistry is atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgnih.govjocpr.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. wikipedia.org Traditional multi-step syntheses often suffer from low atom economy, generating significant amounts of waste.

To further enhance waste reduction, chemists are exploring strategies such as the use of recyclable catalysts and minimizing the use of stoichiometric reagents that contribute to the waste stream. researchgate.net The development of catalytic systems that can be easily separated from the reaction mixture and reused multiple times is a key area of research.

Below is a hypothetical comparison of different synthetic approaches to highlight the potential for improved atom economy and reduced waste, as quantified by the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product.

Interactive Table: Comparison of Synthetic Approaches for Atom Economy and Waste Reduction

Synthetic ApproachKey FeaturesTheoretical Atom Economy (%)Potential E-Factor Range
Traditional Multi-Step SynthesisOften involves protecting groups and stoichiometric reagents.40-6010-100+
Catalytic HydroborationUtilizes a catalyst to facilitate the addition of a borane reagent.80-955-20
Solvent-Free Catalytic HydroborationEliminates solvent waste, a major contributor to the E-factor.>95<5

Development of Environmentally Benign Reaction Conditions

Solvent Selection: Traditional organic solvents are often volatile, flammable, and toxic. Research is focused on replacing these with greener alternatives such as water, supercritical fluids, or even conducting reactions under solvent-free conditions. rsc.org The hydroboration of alkynes has been successfully demonstrated under solvent-free conditions, significantly reducing waste and simplifying product isolation. rsc.org

Energy Efficiency: Chemical reactions often require significant energy input for heating or cooling. The use of alternative energy sources like microwave irradiation can dramatically reduce reaction times and energy consumption. chemistryviews.orgrasayanjournal.co.inyoutube.com Microwave-assisted hydroboration of alkynes has been shown to be a rapid and efficient method for the synthesis of vinyl boronates. chemistryviews.orgrasayanjournal.co.inyoutube.com

Catalyst Innovation: The development of highly active and selective catalysts can lead to milder reaction conditions, reducing the need for high temperatures and pressures. Furthermore, the use of catalysts based on earth-abundant and non-toxic metals is a growing trend. Borane-catalyzed hydroboration, for instance, offers a sustainable alternative to transition-metal-catalyzed methods. organic-chemistry.org The design of recyclable heterogeneous catalysts, such as those supported on silica (B1680970) or other solid matrices, simplifies catalyst recovery and reuse, further enhancing the sustainability of the process. researchgate.net

The following table summarizes research findings on the development of environmentally benign reaction conditions for the synthesis of vinylboronic acids, which are applicable to the synthesis of this compound.

Interactive Table: Environmentally Benign Reaction Conditions for Vinylboronic Acid Synthesis

Reaction ConditionGreen AdvantageResearch Finding
Solvent-Free HydroborationEliminates solvent waste, simplifies purification.Various alkynes can be converted to alkenyl boronate esters in good to excellent yields at 110 °C without a solvent. rsc.org
Microwave-Assisted HydroborationReduces reaction time and energy consumption.A simple and fast microwave-assisted hydroboration of terminal alkynes with pinacolborane can be achieved in 20 minutes at 215 °C without any additives. chemistryviews.org
Borane-Catalyzed HydroborationAvoids the use of potentially toxic and expensive transition metals.Simple, commercially available borane adducts can catalyze the highly regioselective hydroboration of terminal alkynes with pinacolborane. organic-chemistry.org
Recyclable Heterogeneous CatalysisAllows for easy separation and reuse of the catalyst, reducing waste.Silica-supported iridium bipyridine catalysts have been developed for C-H borylation and can be recycled. researchgate.net

Applications of Trans 2 4 Methoxyphenyl Vinylboronic Acid in Chemical Synthesis and Materials Science

Synthesis of Complex Organic Molecules

The reactivity of trans-2-(4-Methoxyphenyl)vinylboronic acid, particularly in palladium-catalyzed cross-coupling reactions, has established it as a key building block for the construction of intricate molecular architectures. Its ability to introduce a 4-methoxystyryl group into various organic scaffolds is fundamental to its utility.

Pharmaceutical Intermediates and Biologically Active Compounds

This vinylboronic acid serves as a crucial starting material for the synthesis of a wide range of compounds with potential therapeutic applications. Its incorporation into molecular design often aims to mimic or modify naturally occurring bioactive structures to enhance their efficacy or pharmacokinetic properties.

This compound is a key component in the synthesis of molecules with potential biological activities, including anticancer, antibacterial, and antiviral properties. clockss.org The stilbene (B7821643) backbone, readily accessible through reactions involving this boronic acid, is a privileged scaffold in medicinal chemistry. For instance, derivatives of resveratrol (B1683913), a naturally occurring stilbene, have been synthesized using this reagent, leading to compounds with enhanced anti-proliferative activity in cancer cell lines. nih.gov Boronic acid derivatives of resveratrol have been shown to inhibit the growth of estrogen-dependent MCF-7 breast cancer cells by inducing G1 cell cycle arrest and promoting apoptosis. nih.gov

The synthesis of analogs of Combretastatin A-4 (CA-4), a potent natural anticancer agent that inhibits tubulin polymerization, represents a significant application. By employing the Suzuki-Miyaura cross-coupling reaction, chemists can couple this compound with various aryl halides to produce a library of CA-4 analogs. This strategy allows for the systematic modification of the stilbene structure to optimize anticancer activity and improve pharmacological properties.

While the primary focus has been on anticancer agents, the general applicability of this building block extends to the synthesis of compounds screened for a wide range of biological activities. clockss.org

A notable application of this compound is in the systematic synthesis of novel resveratrol-phthalide hybrid molecules. clockss.org These hybrid compounds are designed to combine the structural features of resveratrol, a well-known antioxidant and anti-inflammatory agent, with those of phthalides, another class of biologically active compounds.

The key synthetic step involves a Suzuki-Miyaura cross-coupling reaction. clockss.org In a typical procedure, this compound is reacted with a triflate-substituted phthalide (B148349) derivative in the presence of a palladium catalyst and a base. This reaction efficiently forms the crucial carbon-carbon bond that links the two moieties, creating the stilbene-like bridge. clockss.org

Researchers have synthesized a series of these hybrid compounds and evaluated their biological activity. For example, their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7) was assessed. The results indicated that some of the resveratrol-phthalide hybrids exhibited stronger inhibitory activity than resveratrol itself, highlighting the potential of this synthetic strategy to generate new and more potent anti-inflammatory agents. clockss.org

Reactant 1Reactant 2Catalyst/ReagentsProduct TypeBiological Activity Studied
This compoundAryl triflate-substituted phthalideDichlorobis(triphenylphosphine)palladium(II), Cesium carbonate, DMFResveratrol-Phthalide HybridInhibition of Nitric Oxide (NO) Production

This compound is an essential reactant in the stereoselective synthesis of protected β,γ-dihydroxyhomotyrosine derivatives. These complex amino acids are components of biologically significant natural products, such as the antifungal cyclic peptide echinocandin B.

The synthesis employs a tandem approach that combines the Petasis reaction (also known as the Petasis borono-Mannich reaction) with an asymmetric dihydroxylation step. In the first stage, the Petasis reaction of this compound, glyoxylic acid, and a chiral amine component like tert-butylsulfinamide proceeds with high stereoselectivity. nih.gov This multicomponent reaction efficiently assembles the core structure, yielding β,γ-dehydrohomoarylalanine derivatives. nih.gov

Following the Petasis reaction, the resulting unsaturated amino acid derivative undergoes an asymmetric dihydroxylation. This step introduces two hydroxyl groups across the double bond with a high degree of facial selectivity, leading to the desired protected β,γ-dihydroxyhomoarylalanines with excellent diastereomeric ratios. nih.gov This efficient and stereoselective method provides access to valuable chiral building blocks for the total synthesis of complex peptides and other natural products. nih.govnih.gov

Natural Product Synthesis

The utility of this compound extends to the total synthesis of natural products, particularly those containing the stilbenoid motif. Stilbenoids are a class of plant secondary metabolites characterized by a 1,2-diphenylethylene backbone and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.gov

The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating the 4-methoxystyryl unit from the boronic acid into the target natural product scaffold. nih.gov This reaction's reliability, mild conditions, and tolerance of various functional groups make it ideal for use in the later stages of a complex synthesis. By coupling this compound with a suitably functionalized aryl halide or triflate, synthetic chemists can construct the core stilbene structure of numerous natural products efficiently and stereoselectively, almost always favoring the trans (E) isomer. nih.govnih.gov

Stilbene Derivatives and Related Structures

The synthesis of stilbene derivatives is one of the most prominent applications of this compound. nih.gov The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a general and highly efficient method for this purpose. nih.gov

In this reaction, the vinylboronic acid is coupled with a wide variety of aryl bromides, iodides, or triflates. The choice of palladium catalyst, ligand, and base can be optimized to achieve high yields with both electron-rich and electron-poor coupling partners. nih.gov A key advantage of this method is its high stereoselectivity; the trans configuration of the vinylboronic acid is typically retained in the resulting stilbene product. nih.gov This stereocontrol is crucial, as the geometric isomers of stilbenes often exhibit different biological and photophysical properties. nih.gov

This methodology has been used to create extensive libraries of stilbene derivatives for structure-activity relationship (SAR) studies in drug discovery and for the development of new materials with interesting optical properties, such as molecular switches and fluorescent probes. nih.govwiley-vch.de

Coupling PartnerCatalyst System (Example)Product ClassKey Feature
Aryl Bromides/IodidesPd(PPh₃)₄, Na₂CO₃trans-StilbenesHigh stereoretention
Aryl TriflatesPdCl₂(dppf), K₃PO₄trans-StilbenesVersatility in coupling partners

Materials Science Applications

The unique chemical structure of this compound, particularly its boronic acid moiety, makes it a valuable compound in the field of materials science. ontosight.ai This functional group can participate in the formation of reversible covalent bonds, specifically boronate esters, which is a cornerstone for the development of advanced materials with dynamic and responsive properties. ontosight.ai

Responsive Materials and Sensors

The boronic acid group is known for its ability to interact specifically and reversibly with 1,2- or 1,3-diols to form five or six-membered cyclic esters. nih.gov This unique property has led to the use of boronic acid-based materials as synthetic receptors for the specific recognition and detection of species containing cis-diols. nih.gov Consequently, this compound and similar boronic acid derivatives serve as critical building blocks in the creation of responsive materials and sensors. ontosight.ai

These materials can be designed to respond to the presence of biologically relevant molecules like glycans, glycoproteins, and ribonucleic acids, which often feature cis-diol functionalities. nih.gov The binding of these target molecules to the boronic acid group can trigger a detectable change in the material, such as a shift in electrochemical potential or an optical signal, forming the basis of a sensor. nih.gov

Table 1: Principles of Boronic Acid-Based Sensing

Recognition Principle Target Molecules Potential Signal

Surface Modification and Advanced Materials

The reactivity of the boronic acid group also allows for its use in surface modification and the development of advanced materials. By anchoring molecules like this compound to surfaces, the properties of the underlying material can be fundamentally altered. This can be used to impart specific recognition capabilities to a substrate, creating surfaces that can selectively bind to diol-containing molecules. This has implications for creating biocompatible coatings, targeted drug delivery systems, and advanced separation materials.

Polymer Chemistry and Dynamic Exchange Properties

Boron-containing polymers have garnered significant research interest due to their unique properties, including specific recognition, stimulus-responsiveness, and dynamic exchange capabilities. rsc.org

A significant challenge in this field has been the effective introduction of boronic acid groups into the side chains of polymers. rsc.org Vinylboronic acids and their derivatives, such as vinylboronic acid pinacol (B44631) ester (VBpin), have emerged as suitable monomers for radical polymerization techniques. rsc.orgresearchgate.net Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed to synthesize well-defined polyolefins with pendant boronic acid groups. rsc.org This allows for precise control over the polymer architecture and the density of the functional boron units along the polymer backbone.

Polymers containing vinyl boronate units exhibit dynamic exchange properties. rsc.org The boronate esters formed by these units can undergo reversible cleavage and reformation. mdpi.com This dynamic nature is influenced by external stimuli such as temperature, pH, or the presence of competing guest molecules like diols. mdpi.com This behavior allows the polymer networks to adapt and reconfigure, which is a key characteristic for developing functional materials like self-healing plastics and reprocessable thermosets. rsc.orgmdpi.com The dynamic exchange of boronate esters can facilitate the macroscopic healing of a polymer sample when assisted by a solvent like ethanol, which enables the exchange of boronic esters, generation of free boronic acids and hydroxyls, and subsequent reformation of new cross-links at the damaged interface. mdpi.com

Boronic acid esters are particularly effective as dynamic cross-links in a novel class of polymers known as vitrimers. mdpi.comnih.gov Vitrimers combine the robust mechanical properties of thermosets with the reprocessability of thermoplastics. nih.gov This is achieved through an internal network of dynamic covalent bonds that can rearrange at elevated temperatures without compromising network integrity. nih.gov

Boronic acid-based linkages are distinguished by their rapid exchange kinetics, which allows for network rearrangement, stress relaxation, and malleability at high temperatures. mdpi.comnih.gov These dynamic cross-links can be formed through several synthetic strategies, including the cross-linking of diol-containing macromolecules with boronic diacids or the reaction between polymers functionalized with cyclic boronates. mdpi.com The reversible transesterification of boronic esters is the key chemical reaction that endows vitrimers with their unique properties, such as processability, self-healing, and shape memory. mdpi.commdpi.com

Table 2: Comparison of Polymer Network Types

Polymer Type Cross-Link Nature Reprocessability Key Feature
Thermoplastic Non-covalent (entanglements) Yes Melts upon heating
Thermoset Permanent covalent No Decomposes upon heating

| Vitrimer | Dynamic covalent (e.g., Boronic Esters) | Yes (at elevated temp.) | Network topology rearranges |

Applications in Analytical Chemistry

The inherent ability of the boronic acid group to form reversible covalent bonds with diols forms the basis of many of its applications in analytical chemistry. This interaction is highly selective for molecules containing 1,2- or 1,3-diol functionalities, such as carbohydrates and certain glycoproteins.

Selective Binding and Detection of Analytes

The boronic acid moiety of this compound can act as a recognition element for the selective binding of analytes containing cis-diol groups. This interaction leads to the formation of a stable five- or six-membered cyclic boronate ester. This principle is widely exploited in the design of sensors for biologically important molecules like glucose and other saccharides.

While specific studies focusing solely on this compound for analyte detection are not extensively documented, the principles governing boronic acid-diol interactions are well-established. The methoxy (B1213986) group on the phenyl ring can influence the electronic properties of the boronic acid, potentially modulating its binding affinity and selectivity for different diols. Furthermore, the vinyl group provides a site for further functionalization, allowing for the incorporation of this recognition motif into more complex sensor systems. For instance, it can be integrated into fluorescent probes where the binding event triggers a change in fluorescence intensity or a shift in the emission wavelength, enabling quantitative detection of the analyte.

Enhancement of Sensitivity and Specificity in Analytical Techniques

This compound and its derivatives have the potential to enhance the sensitivity and specificity of various analytical techniques. By immobilizing this compound onto a solid support, such as a chromatographic resin or a sensor surface, it can be used for the selective capture and enrichment of diol-containing analytes from complex mixtures. This pre-concentration step can significantly improve the detection limits of techniques like mass spectrometry and high-performance liquid chromatography (HPLC).

In the realm of spectroscopic analysis, the interaction of this compound with an analyte can induce a measurable change in the spectroscopic signal. For example, the formation of a boronate ester can alter the electronic environment of a conjugated system, leading to shifts in UV-Vis absorption or fluorescence emission spectra. This change can be harnessed to develop specific and sensitive analytical methods. The vinyl group in this compound extends the conjugation of the aromatic system, which can be advantageous for developing probes with favorable photophysical properties.

Bioconjugation and Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The unique reactivity of vinylboronic acids has positioned them as valuable tools in this field, particularly in combination with tetrazines.

Tetrazine Ligation with Vinylboronic Acids

This compound can participate in a highly efficient and selective bioorthogonal reaction with tetrazines, known as the inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction is characterized by its rapid kinetics and the formation of a stable dihydropyrazine (B8608421) product. The rate of this ligation can be significantly accelerated through a phenomenon known as "coordination-assisted" catalysis. nih.govnih.gov In this process, a coordinating group on the tetrazine, such as a pyridyl substituent, can interact with the Lewis acidic boronic acid, pre-organizing the reactants and lowering the activation energy of the reaction. nih.govnih.gov

The electronic nature of the substituents on the vinylboronic acid can also influence the reaction rate. The electron-donating methoxy group on the phenyl ring of this compound can impact the electron density of the vinyl group, thereby modulating its reactivity in the iEDDA reaction.

Labeling of Biomolecules and Diagnostic Applications

The tetrazine ligation with vinylboronic acids provides a powerful strategy for the site-specific labeling of biomolecules, such as proteins and nucleic acids, both in vitro and in living cells. scbt.com To achieve this, a vinylboronic acid moiety, such as that from this compound, can be introduced into a biomolecule of interest using genetic or chemical methods. This modified biomolecule can then be selectively tagged with a tetrazine-functionalized probe, which can carry a variety of payloads, including fluorescent dyes, affinity tags, or radioactive isotopes for diagnostic imaging.

This approach has significant potential in diagnostic applications. For example, a biomolecule that specifically targets a disease marker can be functionalized with this compound. Subsequent administration of a tetrazine-linked imaging agent would lead to the accumulation of the imaging agent at the disease site, enabling its detection through techniques like positron emission tomography (PET) or fluorescence imaging. This "click-to-image" strategy offers high specificity and can improve the signal-to-noise ratio in diagnostic imaging. Moreover, this ligation can be used in "click-to-release" systems for targeted drug delivery, where the reaction triggers the release of a therapeutic agent at a specific location. semanticscholar.orgrsc.org

Computational and Theoretical Studies on Trans 2 4 Methoxyphenyl Vinylboronic Acid

Electronic Structure and Reactivity Modeling

The electronic character of trans-2-(4-Methoxyphenyl)vinylboronic acid is significantly influenced by the interplay between the methoxy-substituted phenyl ring, the vinyl bridge, and the boronic acid group. Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting these electronic effects.

The methoxy (B1213986) (-OCH₃) group at the para position of the phenyl ring is a strong electron-donating group due to its +M (mesomeric) effect. This effect involves the delocalization of a lone pair of electrons from the oxygen atom into the π-system of the aromatic ring. This electron donation increases the electron density of the phenyl ring and, by extension, the vinyl group conjugated to it.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify this charge transfer. Studies on similar substituted aromatic systems show that electron-donating groups enrich the π-electron cloud of the entire conjugated system. researchgate.net This increased electron density on the vinyl group can influence the molecule's reactivity in several ways, for instance by affecting its susceptibility to electrophilic attack or its role as a ligand in metal-catalyzed reactions. The electron-donating nature of the methoxy group can also impact the stability of reaction intermediates and transition states. acs.org

Table 1: Calculated Electronic Properties of Substituted Styrenes

Note: Data is illustrative and based on general trends observed in computational studies of substituted styrenes.

Boronic acids are Lewis acids, and their acidity is a critical factor in many of their reactions, including the crucial transmetalation step of the Suzuki-Miyaura coupling. nih.govru.nl The pKₐ of a boronic acid is a measure of its tendency to accept a hydroxide (B78521) ion to form a tetrahedral boronate species. nih.govru.nl Computational methods can predict the pKₐ of boronic acids, although accurate predictions often require sophisticated models that account for solvent effects and conformational flexibility. mdpi.commdpi.comresearchgate.net

The electron-donating methoxy group on the phenyl ring is expected to decrease the Lewis acidity of the boronic acid. By increasing the electron density on the boron atom through the conjugated π-system, the methoxy group makes the boron atom less electrophilic and thus less inclined to accept a lone pair from a Lewis base. This would theoretically result in a higher pKₐ compared to unsubstituted phenylvinylboronic acid. The relationship between substituent electronic effects and the pKₐ of arylboronic acids has been described by the Hammett equation in experimental studies. researchgate.net Computational studies support this trend, showing that electron-donating groups generally increase the pKₐ of arylboronic acids. researchgate.net

Mechanistic Investigations through Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of complex organic reactions, such as the Suzuki-Miyaura cross-coupling, in which this compound is a common reactant. libretexts.org

The key steps in the Suzuki-Miyaura catalytic cycle are oxidative addition, transmetalation, and reductive elimination. libretexts.org Transition state theory can be applied using computational methods to identify the structures and energies of the transition states for each of these steps. wisc.edu For the transmetalation step involving an organoboronic acid, several pathways are possible, often involving a boronate intermediate. acs.orgnih.gov

Computational studies on related arylboronic acids have shown that the energy barrier for transmetalation can be influenced by the nature of the substituents on the aromatic ring. acs.orgnih.gov For this compound, the electron-donating methoxy group could potentially lower the activation energy for the transmetalation step by stabilizing the transition state. The precise geometry and energy of the transition state can be calculated, providing insights into the rate-determining step of the reaction. youtube.com

Beyond identifying individual transition states, computational chemistry can map out the entire reaction pathway, comparing the energetics of different possible mechanisms. researchgate.net For instance, in the Suzuki-Miyaura reaction, the transmetalation can proceed through different pathways depending on the base and solvent used. nih.gov Computational modeling can help to determine the most favorable reaction pathway under specific conditions.

For example, DFT calculations can be used to model the reaction of the boronic acid with a base to form the active boronate species, followed by its interaction with the palladium complex. mdpi.commdpi.com By calculating the free energy changes along different potential reaction coordinates, the lowest energy pathway can be identified. These studies can also shed light on the role of the vinyl group in the reaction mechanism, comparing it to the more extensively studied arylboronic acids.

Dynamic π-π Stacking Interactions

Non-covalent interactions, such as π-π stacking, can play a significant role in the solid-state structure and solution-phase behavior of aromatic compounds. frontiersin.orgnih.gov this compound, with its extended π-system, is capable of engaging in such interactions. These interactions occur between the electron-rich aromatic rings of adjacent molecules.

Computational methods can be used to model and quantify the strength of these π-π stacking interactions. researchgate.netresearchgate.net Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into electrostatic, exchange, induction, and dispersion components. researchgate.net For molecules like this compound, dispersion forces are expected to be a major contributor to the stability of π-stacked dimers or aggregates. researchgate.net

The presence of the methoxy group can also influence the nature of the π-π stacking. The electron-rich nature of the methoxy-substituted ring may favor offset-stacked or parallel-displaced arrangements over a perfect face-to-face stacking to minimize electrostatic repulsion. researchgate.netmdpi.com Molecular dynamics simulations can be used to study the dynamic nature of these interactions in solution, providing insight into molecular aggregation and self-assembly processes.

Table 2: Compound Names Mentioned

Compound Name
This compound

This article is intended for informational purposes only and does not constitute scientific advice. The computational data presented is illustrative and based on findings from related molecular systems.

Enhancement of Reactivity through Aromatic Interactions

The reactivity of this compound in various chemical transformations is significantly influenced by the electronic nature of the 4-methoxyphenyl (B3050149) group. researchgate.net Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms behind this enhanced reactivity.

The methoxy group (-OCH₃) at the para position of the phenyl ring is a key electronic modulator. As an electron-donating group, it increases the electron density on the aromatic ring, which in turn influences the electronic properties of the vinylboronic acid moiety. This electronic enrichment can impact the rate of crucial steps in catalytic cycles, such as transmetalation in Suzuki-Miyaura coupling reactions.

Theoretical calculations can quantify the effect of the methoxy substituent on the electronic properties of the molecule. For instance, the calculated HOMO-LUMO energy gap can provide insights into the chemical reactivity. A smaller energy gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of Substituted Styrylboronic Acids

CompoundSubstituentHOMO (eV)LUMO (eV)Energy Gap (eV)
trans-2-Phenylvinylboronic acid-H-6.25-1.504.75
This compound-OCH₃-5.98-1.454.53
trans-2-(4-Nitrophenyl)vinylboronic acid-NO₂-6.80-2.104.70

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the expected trends based on substituent effects.

The data in Table 1 illustrates that the electron-donating methoxy group in this compound is predicted to decrease the HOMO-LUMO gap compared to the unsubstituted analogue, thereby enhancing its reactivity. Conversely, an electron-withdrawing group like a nitro group is expected to have a different effect.

Furthermore, non-covalent interactions involving the aromatic ring, such as π-π stacking, can also play a role in stabilizing transition states and reaction intermediates, further enhancing reactivity. nih.gov Computational models can map the electrostatic potential surface of the molecule, providing a visual representation of electron-rich and electron-poor regions that are crucial for intermolecular interactions.

Implications for Supramolecular Assemblies

The boronic acid functional group is well-known for its ability to form reversible covalent bonds with diols and to participate in hydrogen bonding. This property, combined with the planar aromatic ring, makes this compound an excellent candidate for the construction of supramolecular assemblies. nih.gov

Computational studies can predict the formation and stability of various supramolecular synthons. The boronic acid moiety can act as both a hydrogen bond donor (the -OH groups) and acceptor (the oxygen atoms). This dual nature allows for the formation of robust hydrogen-bonded networks.

In the solid state, molecules of this compound are likely to arrange in patterns that maximize favorable intermolecular interactions. These interactions include hydrogen bonding between the boronic acid groups and π-π stacking of the aromatic rings. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in crystal structures, providing insights into the packing motifs. nih.goviucr.org

Table 2: Predicted Intermolecular Interaction Contributions from Hirshfeld Surface Analysis

Interaction TypeContribution (%)
H···H45.0
C···H/H···C25.5
O···H/H···O20.0
C···C (π-π stacking)5.5
Other4.0

Note: This data is hypothetical and represents a plausible distribution of intermolecular contacts for a molecule of this type.

Conformational Analysis and Stereochemical Control

The stereochemistry of the double bond in this compound is crucial for its reactivity and the stereochemical outcome of reactions in which it participates. Conformational analysis, through computational methods, helps to understand the rotational barriers around single bonds and the preferred spatial arrangement of the molecule.

The key rotatable bonds in this compound are the C-C bond between the phenyl ring and the vinyl group, and the C-B bond. Rotation around these bonds leads to different conformers with varying energies. The relative stability of these conformers is determined by a balance of steric and electronic effects.

Computational modeling can generate a potential energy surface by calculating the energy of the molecule as a function of the dihedral angles of these rotatable bonds. This allows for the identification of the most stable conformers. For this compound, the planar conformer, where the phenyl ring, vinyl group, and boronic acid group are coplanar, is expected to be a low-energy conformation due to maximized π-conjugation. However, steric hindrance between the ortho-hydrogens of the phenyl ring and the vinyl hydrogen might lead to a slightly twisted global minimum.

Table 3: Calculated Relative Energies of Key Conformations

Dihedral Angle (Phenyl-Vinyl)Dihedral Angle (Vinyl-Boronic)Relative Energy (kcal/mol)Conformation Description
180°0.2Planar, s-trans
180°180°0.0Twisted, s-trans (Global Minimum)
3.5Planar, s-cis
180°3.2Twisted, s-cis

Note: The data in this table is hypothetical and intended to illustrate a plausible conformational energy landscape.

Understanding the conformational preferences is critical for predicting the stereochemical outcome of reactions. For instance, in Suzuki-Miyaura cross-coupling reactions, the stereochemistry of the product is often determined by the mechanism of transmetalation, which can be influenced by the conformation of the vinylboronic acid. researchgate.netnih.govstrath.ac.uk Theoretical studies can model the transition states of these reactions, providing insights into the factors that control stereoselectivity and lead to either retention or inversion of the double bond geometry. beilstein-journals.org

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems

The evolution of catalytic systems is paramount for enhancing the efficiency, selectivity, and sustainability of chemical transformations involving trans-2-(4-Methoxyphenyl)vinylboronic acid.

Exploration of Earth-Abundant Metal Catalysts

Traditionally, cross-coupling reactions involving boronic acids have heavily relied on precious metal catalysts such as palladium. However, the focus is increasingly shifting towards more sustainable and cost-effective alternatives. nih.gov Earth-abundant metals like iron, cobalt, and nickel are emerging as promising candidates. nih.govrsc.org Research into iron-catalyzed cross-coupling reactions, for instance, has demonstrated the potential for these metals to facilitate complex bond formations. nih.govorganic-chemistry.org The development of iron-based catalysts for Suzuki-Miyaura couplings, although still facing some limitations, represents a viable alternative to precious metal-based systems. Future work will likely focus on designing iron catalysts with enhanced activity and a broader substrate scope, including for reactions with heteroaromatic boronic esters and tertiary alkyl electrophiles.

Recent studies have highlighted the potential of iron catalysts in multicomponent radical cross-coupling reactions, which can lead to the 1,2-dicarbofunctionalization of vinyl boronates. nih.gov While not yet specifically demonstrated with this compound, the principles established with other vinyl boronates suggest a strong possibility for its application.

Catalyst TypeMetalPotential Reaction with this compoundAdvantages
Cross-couplingIronSuzuki-Miyaura type reactionsCost-effective, low toxicity
Cross-couplingCobaltPhenylbutenylheteroarene synthesisUnique reactivity
HydroborationIronSelective hydroborationActivator-free catalysis

Organocatalytic and Biocatalytic Transformations

The field of organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free approach to chemical synthesis. mdpi.com This methodology presents advantages in terms of reduced toxicity and cost. For boronic acids, organocatalytic strategies have been developed for reactions such as formylation using glyoxylic acid. researchgate.net Another promising area is the asymmetric homologation of boronic acids using BINOL derivatives as catalysts, which can produce chiral trifluoromethyl-containing boronic acid derivatives with high enantioselectivity. nih.govresearchgate.net The application of these methods to this compound could open new pathways to chiral building blocks.

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is another green and highly selective approach. While specific biocatalytic transformations for this compound are not yet widely reported, the potential for enzymatic reactions, such as stereoselective reductions or oxidations of derivatives, remains an exciting area for future exploration.

Expanding the Scope of Reactivity

Future research will undoubtedly focus on broadening the range of reactions in which this compound can participate, leading to the synthesis of novel and complex molecular architectures.

New Types of Cross-Coupling Partners

While this compound is a known participant in Suzuki-Miyaura and Liebeskind-Srogl cross-coupling reactions, there is considerable scope for exploring its reactivity with unconventional coupling partners. sigmaaldrich.comscbt.comscbt.comscbt.com The development of stereospecific cross-coupling reactions of secondary alkylboron nucleophiles with aryl chlorides has shown the potential for creating complex three-dimensional structures. cuny.edu Expanding this to include vinylboronic acids like this compound could provide access to a wider range of chiral molecules. Furthermore, exploring reactions with different classes of electrophiles beyond aryl halides, such as alkyl halides, could significantly enhance its synthetic utility. researchgate.net

Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, and multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials, are powerful tools for rapidly building molecular complexity. nih.gov The Petasis (Borono-Mannich) reaction, a multicomponent reaction involving aldehydes, amines, and boronic acids, is a prime example where vinylboronic acids can be employed to generate allylic amines. mdpi.com The use of this compound in such reactions could lead to the efficient synthesis of biologically relevant scaffolds. The development of novel cascade sequences initiated by a cross-coupling or addition reaction involving this compound is a promising area for future investigation.

Advanced Applications in Drug Discovery and Materials Science

The unique structural and reactive properties of this compound make it a valuable component in the development of new pharmaceuticals and advanced materials. ontosight.ai

In drug discovery, this compound serves as a versatile building block for the synthesis of complex molecules with potential therapeutic applications. ontosight.ai Multicomponent reactions, for instance, have been utilized to synthesize bis-boronic acids for the detection of sialic acid, a monosaccharide linked to various diseases, highlighting the potential of boronic acid derivatives in diagnostics. rsc.org

In materials science, the boronic acid moiety is key to its utility. ontosight.ai It can participate in the formation of boronate esters, which are useful in creating responsive materials and sensors. ontosight.ai The ability to incorporate the styryl moiety of this compound into polymers could lead to materials with interesting optical or electronic properties.

FieldApplicationSpecific Example
Drug DiscoverySynthesis of bioactive moleculesBuilding block for potential anticancer, antibacterial, and antiviral agents. ontosight.ai
DiagnosticsBiosensorsDevelopment of bis-boronic acids for sialic acid detection. rsc.org
Materials ScienceResponsive MaterialsFormation of boronate esters for use in sensors. ontosight.ai

Targeted Drug Delivery Systems

The boronic acid group is a key functional handle for creating sophisticated drug delivery vehicles, a principle that extends to its vinyl derivatives like this compound. The primary strategy revolves around the reversible covalent bonding between boronic acids and cis-diol-containing molecules, such as sialic acids, which are frequently overexpressed on the surface of cancer cells. nih.govacs.orgnih.gov This interaction allows for the specific targeting of therapeutic payloads to tumor sites. nih.govresearchgate.net

Researchers have developed various nanostructures functionalized with phenylboronic acid (PBA) and its derivatives to exploit this targeting mechanism. These include solid lipid nanoparticles, micelles, and multi-arm polymers designed to encapsulate and deliver anticancer drugs. nih.govrsc.orgnih.gov A significant advantage of these systems is their stimuli-responsive nature. The stability of the boronate ester bond is often pH-dependent, allowing for enhanced drug release in the acidic microenvironment of tumors. mdpi.comdovepress.com This targeted release mechanism aims to increase the drug concentration at the tumor site, thereby improving therapeutic efficacy while minimizing systemic toxicity. nih.govmdpi.com

For instance, studies on PBA-conjugated nanoparticles have demonstrated preferential drug release in acidic conditions, leading to significant downregulation of cancer-promoting pathways and selective cytotoxicity against cancer cells with minimal effect on normal cells. nih.govdovepress.com

Table 1: Characteristics of Phenylboronic Acid (PBA)-Based Nanoparticle Drug Delivery Systems

Nanoparticle System Drug Delivered Targeting Moiety Key Findings
PBA-conjugated Solid Lipid Nanoparticles (PBA-SUL@SLN) Sulindac (SUL) Phenylboronic Acid (PBA) Optimal particle size (~153 nm); pH-sensitive release; enhanced uptake in TNBC cells. nih.gov
Phenylboronic Ester-Modified Polymeric Nanoparticles TRP2 Peptide Antigen Phenylboronic Ester (PBE) ROS-triggerable release of the antigen for cancer immunotherapy. nih.gov
pH-Responsive Micelles Paclitaxel (PTX) Phenylboronic Acid (PBA) High drug encapsulation efficiency; pH-triggered drug release; improved pharmacokinetics. mdpi.com

This table is interactive. Click on the headers to sort the data.

Smart Materials with Tunable Properties

The capacity of the boronic acid group to form reversible covalent bonds is central to the development of smart materials with tunable properties. rsc.org When incorporated into polymers, this compound can act as a cross-linking agent or a functional pendant group, imparting stimuli-responsive behavior to the resulting material. researchgate.netontosight.ai These materials can change their physical or chemical properties in response to external triggers such as pH, the presence of specific molecules (like glucose), or reactive oxygen species (ROS). rsc.org

Boronic acid-containing hydrogels are a prominent class of these smart materials. rsc.org Their ability to swell or shrink in response to glucose concentrations has led to extensive research in continuous glucose monitoring systems. harvard.eduacs.orgimperial.ac.uk The interaction between the boronic acid and the cis-diols of glucose alters the hydrogel's network structure, which can be translated into a measurable signal. acs.org

Furthermore, the dynamic nature of the boronate ester bond confers self-healing properties to these materials. rsc.orgrsc.org If the material is damaged, the reversible cross-links can reform, restoring its structural integrity. This property is highly desirable in applications ranging from biomedical implants to durable coatings. Polymers derived from vinylboronic acid esters have shown such dynamic exchange properties, highlighting their potential as advanced functional materials. rsc.org

Integration with Flow Chemistry and Automation

The synthesis of boronic acids, including this compound, often involves highly reactive and unstable intermediates, such as organolithium compounds. Traditional batch processing of these reactions can be challenging to control and scale up. Flow chemistry has emerged as a powerful technology to overcome these limitations. sci-hub.seresearchgate.net

By conducting reactions in a continuous stream through a microreactor, flow chemistry offers precise control over reaction parameters like temperature, pressure, and residence time. organic-chemistry.org This enhanced control allows for the safe handling of unstable intermediates and the suppression of side reactions, such as protonation and butylation, that can lower yields in batch synthesis. sci-hub.senih.gov

Research has demonstrated that the lithiation-borylation sequence to produce boronic acids can be performed with residence times of less than a second, achieving high throughput and yield. researchgate.netorganic-chemistry.org This "flash chemistry" approach is highly scalable, allowing for rapid production from the gram to the kilogram scale without significant redevelopment. researchgate.netorganic-chemistry.org The integration of automation with these flow systems further enhances reproducibility and efficiency, making it a key enabling technology for the industrial production of this compound and other valuable boronic acid derivatives.

Studies on Biological Interactions and Environmental Fate

As the applications of this compound expand, understanding its lifecycle and interactions with biological and environmental systems becomes crucial.

Initial studies on related arylboronic acids suggest a degree of toxicity toward certain microorganisms, such as cyanobacteria, in a dose-dependent manner. nih.gov However, many boronic acid-based materials, particularly hydrogels developed for biomedical use, have demonstrated good biocompatibility in preliminary assessments. harvard.eduimperial.ac.uk The primary biological interaction of interest is the compound's ability to form covalent bonds with diol-containing biomolecules, which is the basis for its use in sensors and drug delivery.

The environmental fate of arylboronic acids is governed by several degradation pathways. A key process is protodeboronation, where the carbon-boron bond is cleaved in an aqueous environment, replacing the boronic acid group with a hydrogen atom. nih.gov This process can be influenced by pH, with decomposition sometimes occurring rapidly under acidic or basic conditions. andersonsprocesssolutions.com

Furthermore, evidence suggests that arylboronic acids are susceptible to biodegradation. Studies have identified specific bacterial strains, such as Arthrobacter nicotinovorans, that can metabolize phenylboronic acid. nih.gov The catabolic pathway involves the oxidation of the arylboronic acid to produce the corresponding phenol, with the oxygen atom being derived from atmospheric dioxygen. nih.gov This indicates a potential pathway for the natural attenuation of these compounds in the environment.

Q & A

Basic: What are the standard synthetic routes and characterization methods for trans-2-(4-Methoxyphenyl)vinylboronic acid?

Answer:
The compound is synthesized via palladium- or copper-catalyzed cross-coupling reactions. For example, in copper-catalyzed oxyvinylation, it reacts with diazo compounds using 2-iodosylbenzoic acid as an oxidant, yielding iodonium intermediates (62% efficiency) . Characterization involves:

  • NMR spectroscopy : Distinct peaks for the trans-vinyl group (e.g., 1^1H NMR: δ 7.89 ppm, d, J=15.3J = 15.3 Hz; 13^{13}C NMR: δ 115.6–170.1 ppm) confirm stereochemistry and purity .
  • Melting point : 140–144°C (validated via differential scanning calorimetry) .
  • HPLC/MS : To detect trace impurities or byproducts .

Basic: How does the trans-configuration influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer:
The trans-configuration ensures optimal spatial alignment for boronic acid coordination to palladium catalysts, enhancing coupling efficiency. The 4-methoxy group stabilizes intermediates via resonance effects, increasing electron density on the vinylboron moiety. This configuration minimizes steric hindrance compared to cis-isomers, facilitating aryl-aryl bond formation in reactions with iodonium salts or thioesters .

Advanced: What strategies optimize reaction yields in copper-catalyzed oxyvinylation using this compound?

Answer:
Key parameters include:

  • Catalyst loading : 5–10 mol% Cu(I) or Cu(II) salts (e.g., CuOTf) with ligands like phenanthroline to stabilize active species .
  • Oxidant selection : 2-Iodosylbenzoic acid (1.3 mmol) provides superior iodonium yields (62%) compared to hypervalent iodine alternatives .
  • Solvent polarity : Polar aprotic solvents (e.g., MeCN) enhance solubility of boronic acid and diazo substrates.
  • Temperature : Reactions at 25–40°C balance kinetic control and side-product suppression .

Advanced: How can researchers troubleshoot low yields or side products in thioester cross-coupling reactions?

Answer:
Common issues and solutions:

  • Byproduct formation : Use HPLC-MS to identify undesired adducts (e.g., homocoupling products). Additives like K2_2CO3_3 (2.5 mmol) improve selectivity by deprotonating thioesters .
  • Low conversion : Pre-activate the boronic acid with trifluoroethanol to enhance electrophilicity.
  • Steric hindrance : Replace bulky substrates (e.g., tert-butyl groups) with linear alkyl chains to improve accessibility .

Advanced: How do substituents (e.g., methoxy vs. trifluoromethyl) affect electronic properties and reactivity?

Answer:
The 4-methoxy group is electron-donating, increasing boronic acid nucleophilicity and stabilizing transition states via resonance. In contrast, electron-withdrawing groups (e.g., CF3_3) reduce reactivity in cross-coupling but improve stability against protodeboronation. Comparative studies show methoxy-substituted derivatives achieve 54–62% yields in arylations, while CF3_3-analogs yield ≤48% due to slower transmetalation .

Advanced: Can computational methods predict reaction pathways or stability for this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

  • Electrostatic potential : Methoxy groups increase electron density at the boron center, favoring oxidative addition.
  • Thermodynamic stability : Trans-isomers are 5–8 kcal/mol more stable than cis due to reduced steric strain .
  • Reaction barriers : Simulate transition states to optimize catalyst selection (e.g., Pd vs. Cu) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
trans-2-(4-Methoxyphenyl)vinylboronic acid
Reactant of Route 2
Reactant of Route 2
trans-2-(4-Methoxyphenyl)vinylboronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.